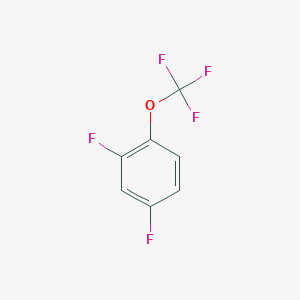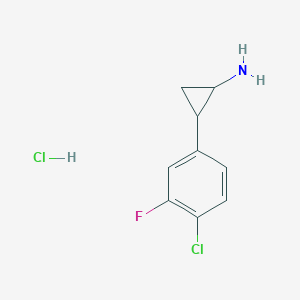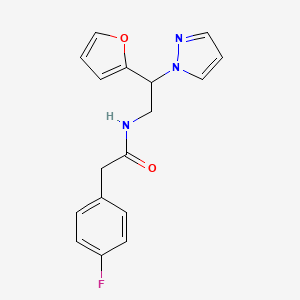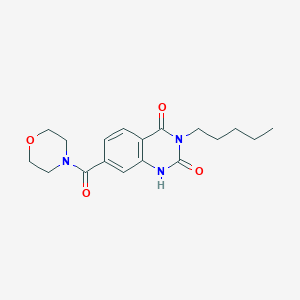![molecular formula C16H12ClF3N2OS B2796599 7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338777-90-5](/img/structure/B2796599.png)
7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organofluorine compound, which means it contains a carbon-fluorine bond . Organofluorine compounds are a subclass of organic compounds and are known for their high stability and unique properties . They are widely used in pharmaceuticals, agrochemicals, and other industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group in organofluorine compounds . It’s also likely that the compound contains a benzothiazine group, given its name.Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored for its synthesis methodologies, demonstrating the chemical reactivity and pathways to obtain derivatives of 4H-1,4-benzothiazines. For instance, Rathore and Kumar (2006) synthesized similar benzothiazines as antimicrobial agents, highlighting the structural modifications and potential for biological activity Rathore & Kumar, 2006. Similarly, Thomas et al. (2003) detailed the synthesis of related compounds, providing insights into the chemical processes and structural characterizations of benzothiazines Thomas, Gupta, & Gupta, 2003.
Antimicrobial and Antitumor Activities
- Some studies have focused on the antimicrobial and antitumor potential of benzothiazine derivatives. Ji et al. (2018) reported on the synthesis and crystal structure of a similar compound, noting its distinct inhibitory capacity against cancer cell lines Ji et al., 2018. This suggests the therapeutic potential of such compounds in medical research, particularly in oncology.
Crystal Structure Analysis
- The crystal structure analysis of benzothiazine derivatives provides valuable information on molecular configurations and intermolecular interactions. Siddiqui et al. (2008) investigated the crystal structures of N-chlorophenyl benzothiazine derivatives, revealing extensive intramolecular hydrogen bonds that stabilize the molecular structure Siddiqui et al., 2008.
Heterocyclic Chemistry
- Benzothiazines play a significant role in heterocyclic chemistry, with research delving into the synthesis of new derivatives and their potential applications. For example, Dandia et al. (2006) explored the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines, demonstrating the versatility of these compounds in organic synthesis Dandia et al., 2006.
Novel Synthetic Approaches
- Innovative synthetic methods for benzothiazine derivatives have been developed, such as those utilizing microwave irradiation or solid-state reactions, offering efficient pathways for compound synthesis. This is evidenced by research demonstrating facile and high-yield synthetic procedures Nazarenko et al., 2008.
properties
IUPAC Name |
7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2OS/c17-11-4-5-13-14(9-11)24-7-6-22(13)15(23)21-12-3-1-2-10(8-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPKQBVJIHYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)



![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)


